1-sec-Butyl-4-isothiocyanatobenzene

説明

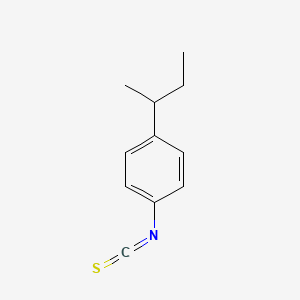

Structure

3D Structure

特性

IUPAC Name |

1-butan-2-yl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKOSQOFXXDPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 Sec Butyl 4 Isothiocyanatobenzene and Aromatic Isothiocyanates

Fundamental Electrophilic and Nucleophilic Sites of the Isothiocyanate Functional Group

The reactivity of the isothiocyanate group is characterized by distinct electrophilic and nucleophilic centers, which arise from its resonance structures. arkat-usa.org The central carbon atom of the –N=C=S group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by a wide range of nucleophiles. organic-chemistry.orgmdpi.com

Conversely, the nitrogen and sulfur atoms possess nucleophilic character. arkat-usa.org The presence of an electron-withdrawing group attached to the nitrogen, such as an acyl group, can significantly enhance the electrophilicity of the central carbon, making acyl isothiocyanates more reactive than their alkyl or aryl counterparts. arkat-usa.org In the case of aromatic isothiocyanates like 1-sec-butyl-4-isothiocyanatobenzene, the electronic properties of the benzene (B151609) ring can modulate the reactivity of the isothiocyanate group.

| Nitrogen | Nucleophilic | Possesses a lone pair of electrons, contributing to the group's resonance and reactivity. |

Nucleophilic Addition Reactions of Isothiocyanates

The most characteristic reaction of isothiocyanates is nucleophilic addition to the electrophilic carbon atom. These reactions are fundamental to their role in chemical synthesis and their interactions with biological molecules. nih.gov

Amines and thiols are potent nucleophiles that readily react with isothiocyanates. The pH of the reaction environment often dictates the preferred reaction pathway, with amines and thiols showing different optimal pH ranges for reaction. researchgate.netresearchgate.net

Isothiocyanates react with primary and secondary amines to form substituted thiourea (B124793) derivatives. researchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. nih.govresearchgate.net The formation of thioureas is a widely used transformation in organic chemistry for creating diverse molecular structures. nih.govorganic-chemistry.org The reaction is generally favored under neutral to alkaline conditions (pH 9-11), where the amine is deprotonated and thus more nucleophilic. researchgate.netresearchgate.net

For example, the reaction of this compound with a primary amine (R-NH₂) would proceed as follows:

Step 1: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom of the isothiocyanate.

Step 2: This leads to the formation of a zwitterionic intermediate.

Step 3: A proton transfer results in the final stable N,N'-disubstituted thiourea product.

When isothiocyanates react with thiols (mercaptans), the product is a dithiocarbamate (B8719985) adduct. nih.gov This reaction proceeds via the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isothiocyanate. Unlike the reaction with amines, the formation of dithiocarbamates is typically favored under slightly acidic to neutral conditions (pH 6-8). researchgate.netresearchgate.net

An important characteristic of the dithiocarbamate linkage is its reversibility. nih.gov The dithiocarbamate can dissociate to regenerate the free isothiocyanate and the thiol. This reversibility allows for the transfer of the isothiocyanate group between different thiol-containing molecules, a process known as transthiocarbamoylation. nih.gov

Cysteine, an amino acid containing both a thiol (-SH) and an amine (-NH₂) group, exhibits dual reactivity towards isothiocyanates. The predominant and initial reaction occurs with the more nucleophilic thiol group, especially under physiological conditions, to form a dithiocarbamate adduct. nih.govmdpi.com This reaction is rapid. researchgate.net

These initial adducts can then undergo further reactions. nih.gov Research has shown that isothiocyanate-cysteine adducts can undergo intramolecular cyclization, leading to the release of various products. nih.gov While the reaction with the thiol group is often reversible, a subsequent, slower, and irreversible reaction can occur with amine groups, such as the one on the amino acid lysine (B10760008). researchgate.netresearchgate.net This suggests that an isothiocyanate, initially captured by a cysteine residue, could potentially be transferred to a lysine residue, forming a more stable thiourea linkage. researchgate.net

Table 2: Reactivity of Isothiocyanates with Nucleophiles

| Nucleophile | Product | Typical pH | Bond Stability |

|---|---|---|---|

| Amine | Thiourea | 9-11 | Stable, Irreversible |

| Thiol | Dithiocarbamate | 6-8 | Reversible |

| Cysteine | Dithiocarbamate (initial adduct) | Physiological | Reversible |

The reactivity of isothiocyanates with hydroxyl and carboxyl groups is generally lower than with amines and thiols. noaa.gov

The reaction of isothiocyanates with water or hydroxyl ions, leading to hydrolysis, can occur, particularly under alkaline conditions. srce.hrresearchgate.net This reaction can be viewed as a pseudo-first-order reaction where the hydroxyl ion acts as the nucleophile, attacking the electrophilic carbon. srce.hrftb.com.hr The initial adduct is unstable and rearranges to form a thiocarbamic acid, which can then decompose. The reactivity towards alcohols is generally low. researchgate.net

Reactions with carboxylic acids are not as common. However, specific methods have been developed to facilitate such transformations. For instance, thioacids can react with isothiocyanates at room temperature to form amides, with the loss of carbon disulfide. nih.gov More recently, photocatalytic methods have been developed for the conversion of various carboxylic acids into isothiocyanates, demonstrating the ongoing development in this area of chemistry. rsc.org

Reactions with Amines and Thiols

Cycloaddition Reactions Involving Isothiocyanates

Isothiocyanates are versatile building blocks in organic synthesis, capable of undergoing various cycloaddition reactions to form heterocyclic compounds. google.com These reactions are valuable for creating four, five, and six-membered rings with control over stereochemistry. libretexts.org

Aromatic isothiocyanates participate in several types of cycloaddition reactions, classified by the number of π-electrons contributed by each reactant.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a key method for synthesizing strained four-membered rings. libretexts.org In these reactions, one of the reacting partners must be conjugated to absorb light and enter an excited state. libretexts.org Thermal [2+2] cycloadditions are also common, particularly with ketenes. libretexts.org For instance, the reaction of isocyanates with ynolates can lead to the formation of azetidine-2,4-diones through a [2+2] type cycloaddition. elsevierpure.com

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, are powerful for constructing five-membered heterocyclic rings. nih.gov Asymmetric [3+2] cycloadditions of azomethine ylides are particularly useful for synthesizing enantioenriched pyrrolidines. nih.gov A notable example is the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, which yields tricyclic compounds. nih.gov This type of reaction can be catalyzed by organocatalysts to achieve high diastereoselectivity and enantioselectivity. nih.gov

[4+2] Cycloadditions: The Diels-Alder reaction is the most well-known [4+2] cycloaddition, forming six-membered rings. libretexts.org In the context of isocyanate chemistry, vinyl isocyanates can react with ynolates to produce 2-pyridones via a [4+2] cycloaddition pathway. elsevierpure.com

The reactivity of the isothiocyanate group is widely exploited for the synthesis of various nitrogen and sulfur-containing heterocycles. google.com The isothiocyanate group can serve as a versatile synthon for building these ring systems, which are of interest for pharmaceutical and industrial applications. google.com

The synthesis of N-heterocycles can be achieved through the versatile reactivity of isothiocyanate intermediates. rsc.org For example, DNA-conjugated amines can be converted in situ to isothiocyanates, which then undergo transformations to form structures like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. rsc.org

Furthermore, the condensation of compounds with active hydrogen atoms, such as 2-pyrazolin-5-ones, with phenyl isothiocyanate yields intermediates that can be cyclized with various electrophiles. researchgate.net This approach has been used to synthesize a range of S,N-heterocycles, including thiazolidinones, thiazolines, and thiazinones, which exhibit diverse biological activities. researchgate.net Similarly, reacting 2-iminothiazolidin-4-ones with phenyl isothiocyanate can lead to the formation of 2,4′-bi(thiazolidine)-derived products. researchgate.net

Regioselectivity and Adduct Rearrangements in Isothiocyanate Reactions

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In reactions involving isothiocyanates, the electrophilic carbon atom of the -N=C=S group is the primary site of nucleophilic attack.

In the context of cycloaddition reactions, the regiochemistry is often straightforward. For example, in the thermal [2+2] cycloaddition of a ketene (B1206846) with a ketenophile, the most electron-rich atom of the ketenophile typically reacts with the highly electron-poor carbonyl carbon of the ketene. libretexts.org

Rearrangements of adducts can also occur. For instance, allyl thiocyanate (B1210189) can isomerize to form allyl isothiocyanate. wikipedia.org This isomerization is a key step in the formation of various degradation products. chemrxiv.org

Non-Enzymatic Degradation Pathways of Aromatic Isothiocyanates

Aromatic isothiocyanates exhibit limited stability in aqueous solutions and can undergo hydrolysis. psu.eduresearchgate.net The rate of this hydrolysis is influenced by factors such as pH and temperature. psu.edursc.org The process is generally slow in pure water but is accelerated in acidic conditions. psu.edursc.org

The hydrolysis mechanism involves the initial formation of a thiocarbamic acid intermediate. psu.edursc.org This intermediate is unstable and rapidly decomposes to form the corresponding primary amine and other byproducts. psu.edursc.org Studies have shown that aliphatic isothiocyanates tend to be more reactive towards hydrolysis than their aromatic counterparts. psu.edu For aromatic isothiocyanates, electron-releasing substituents on the aromatic ring can favor the reaction. psu.edu

The stability of various isothiocyanates in aqueous media has been investigated, with findings indicating that they can be unstable in buffers and water. researchgate.netthaiscience.info For example, a study showed a significant decrease in the concentration of five different isothiocyanates in an aqueous medium over 8 hours. researchgate.net

Table 1: Stability of Isothiocyanates in Aqueous Solutions

| Isothiocyanate Type | Conditions | Stability Observation | Reference |

| Aromatic and Aliphatic | 50°C in aqueous perchloric acid | Hydrolysis rate is convenient for study; aliphatic are more reactive than aromatic. | psu.edu |

| Various | 37°C in nutrient broths and buffers | Levels declined from 1.0 mM to 0.2-0.4 mM within 8 hours in nutrient broths without bacterial cells. | thaiscience.info |

| General | Aqueous media | Unstable in buffers and water. | researchgate.net |

The thermal degradation of isothiocyanates can lead to a variety of products. When heated in an aqueous solution, allyl isothiocyanate, for example, degrades to form N,N'-diallylthiourea as the major product in the aqueous phase. nih.gov Other volatile products identified in the organic extract include various diallyl sulfides (mono-, di-, tri-, and tetrasulfide) and allyl thiocyanate. chemrxiv.orgnih.gov

Table 2: Identified Thermal Degradation Products of Allyl Isothiocyanate

| Product Name | Phase | Reference |

| N,N'-Diallylthiourea | Aqueous | nih.gov |

| Diallyl sulfide (B99878) | Organic | nih.gov |

| Diallyl disulfide | Organic | nih.gov |

| Diallyl trisulfide | Organic | nih.gov |

| Diallyl tetrasulfide | Organic | nih.gov |

| Allyl thiocyanate | Organic | nih.gov |

| 3H-1,2-dithiolene | Organic | nih.gov |

| 2-vinyl-4H-1,3-dithiin | Organic | nih.gov |

| 4H-1,2,3-trithiin | Organic | nih.gov |

| 5-methyl-1,2,3,4-tetrathiane | Organic | nih.gov |

Structure Reactivity Relationships in Aromatic Isothiocyanate Chemistry

Influence of Aromatic Ring Substituents on Isothiocyanate Reactivity

The rate and outcome of reactions involving the isothiocyanate group are heavily influenced by the substituents attached to the aromatic ring. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects (Electron-Withdrawing and Electron-Donating Groups)

The electronic nature of a substituent on the benzene (B151609) ring directly impacts the electrophilicity of the isothiocyanate carbon atom. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This, in turn, withdraws electron density from the isothiocyanate group, making the central carbon more electron-deficient and, therefore, more reactive towards nucleophiles. researchgate.net Conversely, electron-donating groups, such as alkoxy (-OR) or alkyl groups, increase the electron density of the ring, which is then partially relayed to the isothiocyanate group, reducing its electrophilicity and thus its reactivity towards nucleophiles. nih.gov

The sec-butyl group is generally considered a weak electron-donating group through an inductive effect (+I). ucla.edu This suggests that the isothiocyanate group in 1-sec-butyl-4-isothiocyanatobenzene would be slightly less reactive compared to unsubstituted phenyl isothiocyanate.

Table 1: Relative Reactivity of para-Substituted Phenyl Isothiocyanates towards a Generic Nucleophile (Illustrative)

| Substituent (p-R-C₆H₄NCS) | Electronic Effect | Expected Relative Reactivity |

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -CN | Strong Electron-Withdrawing | High |

| -H | Neutral | Moderate |

| -CH₃ | Weak Electron-Donating | Lower |

| -sec-Butyl | Weak Electron-Donating | Lower |

| -OCH₃ | Strong Electron-Donating | Lowest |

Note: This table provides an illustrative representation of expected reactivity based on the electronic effects of substituents. Actual reaction rates would need to be determined experimentally.

Steric Hindrance from Ortho/Para Substitution, including the sec-Butyl Group

The position of a substituent on the aromatic ring relative to the isothiocyanate group plays a crucial role in determining the accessibility of the electrophilic carbon to incoming nucleophiles. Substituents at the ortho position can sterically hinder the approach of a nucleophile to the isothiocyanate group, thereby slowing down the reaction rate.

The sec-butyl group, with its branched structure, is considered a bulky substituent. ucla.eduwikipedia.org In the case of this compound, the sec-butyl group is in the para position, which is remote from the isothiocyanate group. Therefore, it does not exert any direct steric hindrance on the reacting center. However, if this group were in the ortho position, it would significantly impede the approach of nucleophiles.

In electrophilic aromatic substitution reactions on a benzene ring already bearing a sec-butyl group, the steric bulk of this group influences the regioselectivity of the incoming electrophile. The sec-butyl group, being an ortho-para director, will direct incoming electrophiles to these positions. However, due to the steric hindrance at the ortho position, the para-substituted product is often favored.

Impact of Side Chain Structure on Isothiocyanate Stability and Reactivity

The stability of aromatic isothiocyanates can be influenced by the nature of the alkyl side chain. Generally, isothiocyanates are known to be sensitive to moisture and can degrade over time, particularly in the presence of hydroxyl compounds. lightpublishing.cn The stability of alkylphenyl isothiocyanates can also be affected by temperature. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Aromatic Isothiocyanates

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity. These models often use various molecular descriptors that quantify steric, electronic, and hydrophobic properties.

For aromatic isothiocyanates, a QSRR model could correlate reaction rates (e.g., with a specific nucleophile) with descriptors such as Hammett constants (σ) for the aromatic substituents, which quantify their electronic effects, and steric parameters like Taft's steric parameter (Es) or Charton's steric parameter (ν).

A hypothetical QSRR equation might take the form:

log(k/k₀) = ρσ + δEs

Where:

k is the rate constant for the substituted isothiocyanate.

k₀ is the rate constant for the unsubstituted phenyl isothiocyanate.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ (sigma) is the Hammett substituent constant.

δ (delta) is the sensitivity of the reaction to steric effects.

Es is the Taft steric parameter.

Table 2: Electronic and Steric Parameters for Selected Substituents

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |

| -H | 0.00 | 1.24 |

| -CH₃ | -0.17 | 0.00 |

| -sec-Butyl | -0.15 (estimated) | -1.13 |

| -C(CH₃)₃ | -0.20 | -1.54 |

| -NO₂ | 0.78 | -2.52 |

Note: The Hammett constant for the sec-butyl group is estimated based on its known electron-donating nature. The Taft steric parameter highlights its significant bulk compared to a methyl group.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Sec Butyl 4 Isothiocyanatobenzene

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 1-sec-Butyl-4-isothiocyanatobenzene from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Isothiocyanates

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of a wide range of isothiocyanates (ITCs). These methods are particularly suitable for less volatile and thermally sensitive compounds. The separation is typically achieved using reversed-phase columns. A key challenge in the HPLC analysis of some ITCs is their poor solubility in the aqueous mobile phases commonly used in reversed-phase chromatography, which can lead to precipitation and inaccurate quantification. d-nb.info To overcome this, methods employing elevated column temperatures, for instance up to 60°C, have been developed to improve the separation of naturally occurring isothiocyanates. researchgate.net

UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.netnih.gov A validated UHPLC-PDA method has been developed for the simultaneous analysis of several natural isothiocyanates at 60 °C, demonstrating excellent linearity and precision. researchgate.net For comprehensive analysis, UHPLC systems are often coupled with tandem mass spectrometry (MS/MS), which allows for the simultaneous analysis of isothiocyanates and their precursor glucosinolates. acs.orgnih.govwur.nl

Table 1: Exemplary HPLC/UHPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | UHPLC with Photodiode Array (PDA) Detector | researchgate.net |

| Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Gradient of n-butylamine, phosphoric acid, and tetrahydrofuran (B95107) in water | nih.gov |

| Column Temperature | 60°C | researchgate.net |

| Detection | UV/Vis or Mass Spectrometry | researchgate.net |

| Special Considerations | Derivatization may be required for enhanced detection and stability. | acs.orgnih.gov |

Gas Chromatography (GC) for Volatile Isothiocyanates and Considerations for Thermolability

Gas Chromatography (GC) is a well-suited technique for the analysis of volatile isothiocyanates. acs.orgnih.gov Given the presumed volatility of this compound due to its structure, GC is a primary analytical choice. The separation is typically performed on a capillary column, such as one with a 5% phenyl polysiloxane stationary phase. scispace.com

A significant consideration in the GC analysis of isothiocyanates is their potential for thermal degradation in the hot injector port. acs.orgnih.gov Some isothiocyanates can isomerize or transform into other compounds at elevated temperatures. acs.orgnih.govnih.gov For example, allyl isothiocyanate has been observed to transform into allyl thiocyanate (B1210189) in the GC injection port. acs.orgnih.gov This necessitates careful optimization of the injector temperature to minimize thermal degradation and prevent the formation of analytical artifacts. nih.gov

Table 2: Typical GC Conditions for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | scispace.com |

| Column | ZB-5 Zebron megabore capillary column (5% phenyl polysiloxane) | scispace.com |

| Carrier Gas | Helium or Nitrogen | scispace.comtandfonline.com |

| Injector Temperature | Optimized to prevent thermal degradation (e.g., 250°C) | scispace.com |

| Oven Temperature Program | Ramped, e.g., from 50°C to 280°C at 5°C/min | scispace.com |

| Detector Temperature | 280°C (for FID) | scispace.com |

Mass Spectrometry (MS) Techniques for Isothiocyanate and Derivative Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of isothiocyanates. When coupled with chromatographic separation, it provides a high degree of selectivity and specificity.

Electron Spray Ionization (ESI-MS/MS) for Derivatized Isothiocyanates

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds, making it ideal for isothiocyanates that have been derivatized. acs.orgnih.govwur.nl Derivatization is often employed to improve the ionization efficiency of the target analyte. researchgate.netqut.edu.au The resulting derivatives can be readily ionized in the ESI source, typically forming protonated molecules [M+H]+. mdpi.com

Tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net In MS/MS, the precursor ion of the derivatized isothiocyanate is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. researchgate.netnih.gov This process allows for the development of highly sensitive and selective quantitative methods using multiple reaction monitoring (MRM). nih.gov For instance, the derivatization of amines with isothiocyanates generates a thiourea (B124793) structure, which upon CID, efficiently cleaves at the C-N bond to yield a single, intense product ion. researchgate.netnih.gov

Table 3: ESI-MS/MS Parameters for Derivatized Isothiocyanates

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in positive ion mode | nih.govacs.orgnih.govwur.nl |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | nih.govnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Collision Gas | Argon or Nitrogen | nih.gov |

| Key Advantage | High selectivity and sensitivity for derivatized compounds. | nih.govresearchgate.net |

GC-MS for Volatile Components

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. scispace.comtandfonline.comresearchgate.net Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint. tandfonline.com

The identification of unknown components is achieved by comparing their mass spectra with those in spectral libraries. tandfonline.com GC-MS can also be used for quantification by monitoring specific ions characteristic of the analyte. The conditions for GC-MS analysis, such as ionization energy and ion source temperature, are optimized to obtain reproducible mass spectra. tandfonline.com

Table 4: GC-MS Parameters for Volatile Isothiocyanates

| Parameter | Condition | Source |

|---|---|---|

| Ionization Mode | Electron Impact (EI) | scispace.com |

| Ionization Energy | 70 eV | tandfonline.com |

| Ion Source Temperature | e.g., 150-160°C | scispace.comtandfonline.com |

| Mass Analyzer | Quadrupole or Ion Trap | tandfonline.com |

| Identification | Comparison of mass spectra with library data and retention times. | scispace.comtandfonline.com |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For isothiocyanates, derivatization is often crucial for enhancing detection by both HPLC and GC. acs.orgnih.govnih.gov The primary goals of derivatization in this context are to improve chromatographic behavior, increase thermal stability, and enhance detector response. d-nb.infonih.gov

A common strategy for HPLC analysis involves reacting the isothiocyanate with a thiol-containing reagent, such as N-acetyl-l-cysteine (NAC) or mercaptoethanol. d-nb.infoacs.orgnih.gov This reaction forms a more polar and stable adduct that is more amenable to reversed-phase HPLC and provides a chromophore for UV detection or a readily ionizable group for mass spectrometry. d-nb.infonih.gov For instance, derivatization with NAC has been successfully used in UHPLC-ESI-MS/MS methods to quantify a variety of individual ITCs. acs.orgnih.govwur.nl Another approach involves reaction with ammonia (B1221849) to form thiourea derivatives, which also provides a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.gov

For GC analysis, derivatization can be used to improve the volatility and thermal stability of the analyte. researchgate.netresearchgate.net While less common for volatile isothiocyanates themselves, derivatization is a key step in the analysis of related non-volatile compounds.

Table 5: Derivatization Reagents for Isothiocyanate Analysis

| Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Advantages | Source |

|---|---|---|---|---|---|

| N-acetyl-l-cysteine (NAC) | Isothiocyanate | NAC-ITC adduct | HPLC, UHPLC-ESI-MS/MS | Improves stability and MS detection. | acs.orgnih.govwur.nl |

| Mercaptoethanol | Isothiocyanate | Mercaptoethanol-ITC adduct | HPLC | Increases polarity and solubility in aqueous mobile phases. | d-nb.info |

| Ammonia | Isothiocyanate | Thiourea | HPLC-MS | Provides a UV chromophore and is suitable for MS detection. | nih.gov |

| Phenyl isothiocyanate (PITC) | Primary and secondary amines | Phenylthiocarbamyl (PTC) derivative | HPLC | Used for amino acid analysis and can be applied to amine-containing metabolites. | nih.govsigmaaldrich.com |

Derivatization with N-Acetyl-L-Cysteine (NAC) for LC-MS Analysis

Derivatization with N-acetyl-L-cysteine (NAC) is a widely adopted method for the analysis of isothiocyanates, including aromatic variants, by liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.netmostwiedzy.plnih.govnih.gov This method mimics the primary in vivo metabolic pathway of ITCs, the mercapturic acid pathway, where ITCs conjugate with glutathione (B108866) and are subsequently metabolized to NAC conjugates. nih.gov The reaction involves the nucleophilic addition of the thiol group of NAC to the electrophilic central carbon atom of the isothiocyanate group, forming a dithiocarbamate (B8719985) conjugate. researchgate.netnih.gov This derivatization enhances the ionization efficiency of the ITC, making it more amenable to LC-MS analysis, particularly with electrospray ionization (ESI). researchgate.netnih.gov

Typical Reaction and Analysis Conditions:

A solution of the isothiocyanate is typically incubated with an excess of NAC in a buffered aqueous-organic solvent mixture. The reaction is often carried out at a slightly alkaline pH to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity. mostwiedzy.pl

| Parameter | Typical Value/Condition | Source |

| Derivatizing Reagent | N-Acetyl-L-Cysteine (NAC) | mostwiedzy.plnih.gov |

| Reaction Conditions | 0.2 M NAC, 0.2 M NaHCO₃, 50°C, 1 hour | mostwiedzy.pl |

| Analytical Technique | HPLC-DAD-MS | mostwiedzy.plnih.gov |

| Separation | Reversed-phase C18 or PFP column | mostwiedzy.pl |

| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode | nih.gov |

Validation Data for Structurally Related Isothiocyanate-NAC Conjugates:

The following table presents typical validation parameters for the LC-MS analysis of NAC-derivatized ITCs, demonstrating the method's performance.

| Analyte (as NAC conjugate) | Linearity (R²) | LOD (nmol/mL) | Recovery (%) | Source |

| Phenyl isothiocyanate (PITC) | >0.99 | <4.9 | 83.3-103.7 | nih.gov |

| Benzyl (B1604629) isothiocyanate (BITC) | >0.99 | <4.9 | 83.3-103.7 | nih.gov |

| Phenylethyl isothiocyanate (PEITC) | >0.99 | <4.9 | 83.3-103.7 | nih.gov |

This derivatization strategy provides a sensitive and specific method for the quantification of this compound in various matrices.

Cyclocondensation Reactions with Dithiols (e.g., 1,2-Benzenedithiol)

The cyclocondensation reaction with vicinal dithiols, most notably 1,2-benzenedithiol (B97157) (BDT), is a classic and highly sensitive method for the quantification of total isothiocyanates. nih.govnih.govresearchgate.net This method is applicable to a broad range of aliphatic and aromatic ITCs, with the exception of sterically hindered tertiary ITCs. nih.gov The reaction proceeds via a nucleophilic attack of the thiol groups on the isothiocyanate carbon, leading to the formation of a stable cyclic product, 1,3-benzodithiole-2-thione (B1218078), and the release of the corresponding amine (1-sec-butylaniline in this case). nih.gov

The resulting 1,3-benzodithiole-2-thione possesses a strong chromophore, exhibiting a high molar extinction coefficient at a relatively long wavelength (λmax ≈ 365 nm), which allows for sensitive spectrophotometric or HPLC-UV detection with minimal interference from other sample components. nih.govresearchgate.net The reaction is quantitative and can be used to measure picomolar amounts of isothiocyanates when coupled with HPLC. nih.gov

Reaction Principle and Detection:

The reaction is typically carried out by heating the sample with an excess of BDT in a buffered solution. The concentration of the resulting 1,3-benzodithiole-2-thione is then determined to quantify the initial amount of the isothiocyanate.

| Parameter | Typical Value/Condition | Source |

| Derivatizing Reagent | 1,2-Benzenedithiol (BDT) | nih.govresearchgate.net |

| Reaction Conditions | 100 mM potassium phosphate (B84403) (pH 8.5), 65°C, 1-2 hours | nih.gov |

| Analytical Technique | Spectrophotometry or HPLC-UV | nih.govnih.govresearchgate.net |

| Detection Wavelength | 365 nm | nih.govresearchgate.net |

| Molar Extinction Coefficient (ε) | ~23,000 M⁻¹ cm⁻¹ | nih.gov |

This method's simplicity, sensitivity, and broad applicability make it a valuable tool for the quantification of total this compound content in various samples.

Conversion to Thiourea Derivatives with Ammonia or Amines for UV Detection

The reaction of isothiocyanates with ammonia or primary/secondary amines yields thiourea derivatives. rsc.orgnih.govrsc.org This conversion can be exploited for analytical purposes, particularly for enhancing UV detection in HPLC analysis. While the isothiocyanate group itself has some UV absorbance, the resulting thiourea derivative often exhibits a more intense and distinct UV absorption profile, which can improve the sensitivity and selectivity of the analysis. uantwerpen.be

For the quantification of this compound, derivatization with ammonia would produce 1-(4-sec-butylphenyl)thiourea. This derivative is less volatile than the parent isothiocyanate, which can reduce analyte loss during sample preparation and analysis. uantwerpen.be The reaction is generally straightforward, proceeding by the nucleophilic attack of the amine on the isothiocyanate carbon.

Methodology for Thiourea Derivatization and HPLC-UV Analysis:

An example of this methodology is the analysis of phenylethyl isothiocyanate (PEITC), where it is converted to its thiourea derivative using ammonia in isopropanol. uantwerpen.be A similar approach would be applicable to this compound.

| Parameter | Example Condition (for PEITC) | Source |

| Derivatizing Reagent | 2M Ammonia in Isopropanol | uantwerpen.be |

| Reaction Conditions | Incubation overnight at 25°C | uantwerpen.be |

| Analytical Technique | HPLC with Diode Array Detection (DAD) | uantwerpen.be |

| Separation | Reversed-phase C18 column | uantwerpen.be |

| Mobile Phase | Acetonitrile/Water gradient with formic acid | uantwerpen.be |

| Detection Wavelength | Typically in the range of 230-270 nm | General Knowledge |

The resulting thiourea derivative can then be quantified using a calibration curve prepared from a synthesized standard of 1-(4-sec-butylphenyl)thiourea. This method offers a cost-effective alternative to mass spectrometry-based techniques for routine analysis.

Functionalization with Fluorescent Reagents (e.g., Fluorescein (B123965) Isothiocyanate, Phenyl Isothiocyanate) for Detection

For highly sensitive detection, particularly in trace analysis, functionalization with fluorescent reagents is a powerful strategy. This approach involves converting the analyte into a fluorescent derivative, which can then be detected with high sensitivity using a fluorescence detector in HPLC or a spectrofluorometer.

While this compound is the analyte, the derivatization strategy often involves converting it to its corresponding primary amine, 1-sec-butylaniline, which can then be labeled with a fluorescent reagent. Common fluorescent labeling agents for amines include dansyl chloride and fluorescein isothiocyanate (FITC). psu.edusigmaaldrich.com

Alternatively, phenyl isothiocyanate (PITC) is used as a derivatizing agent to enhance UV absorbance for compounds containing primary and secondary amine groups, a technique known as Edman degradation for peptide sequencing. scholarsresearchlibrary.com However, in the context of analyzing an unknown isothiocyanate, this would not be a direct derivatization of the target molecule itself but rather of a reaction product.

A more direct approach would be to utilize a fluorescent reagent that reacts with the isothiocyanate group. However, the more common strategy is the conversion to the amine followed by fluorescent tagging.

Hypothetical Fluorescent Labeling Strategy for this compound:

Conversion to Amine: this compound is first hydrolyzed to 1-sec-butylaniline.

Fluorescent Labeling: The resulting amine is then reacted with a fluorescent reagent like dansyl chloride.

Analysis: The fluorescent derivative is separated by HPLC and quantified using a fluorescence detector.

| Parameter | Example Reagent & Conditions | Source |

| Derivatizing Reagent | Dansyl Chloride | psu.edusigmaaldrich.com |

| Reaction Conditions | Alkaline buffer (e.g., sodium bicarbonate), room temperature | nih.gov |

| Analytical Technique | HPLC with Fluorescence Detection | psu.edu |

| Excitation Wavelength (Dansyl derivatives) | ~340 nm | psu.edu |

| Emission Wavelength (Dansyl derivatives) | ~510 nm | psu.edusigmaaldrich.com |

This method, although indirect, offers exceptional sensitivity for the quantification of this compound, especially in complex biological or environmental samples.

Computational and Theoretical Investigations of 1 Sec Butyl 4 Isothiocyanatobenzene

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic makeup of a molecule. For 1-sec-butyl-4-isothiocyanatobenzene, these methods elucidate the distribution of electrons and energy levels, which are fundamental to its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules. In the context of this compound, DFT calculations can determine its most stable three-dimensional structure (optimized geometry) and provide a wealth of information about its reactivity.

The reactivity of a molecule can be described using global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. These descriptors, including chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's stability and its tendency to accept or donate electrons. researchgate.netresearchgate.net A higher electronic chemical potential suggests a molecule is more reactive, while chemical hardness measures its resistance to changes in electron distribution. researchgate.net The electrophilicity index quantifies the molecule's ability to act as an electrophile. researchgate.net

Table 1: Representative Global Reactivity Descriptors This table presents illustrative values for related aromatic compounds to demonstrate the type of data obtained from DFT calculations. The values for this compound would be calculated using similar methods.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Benzene (B151609) | -3.45 | 6.90 | 0.86 |

| Aniline | -2.80 | 5.60 | 0.70 |

| Phenyl isothiocyanate | -4.10 | 5.50 | 1.53 |

| This compound (Expected) | -3.95 | 5.40 | 1.45 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for assessing molecular stability and reactivity. unl.edu A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is indicative of higher reactivity. unl.edu For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the sulfur atom, while the LUMO would likely be centered on the isothiocyanate (-N=C=S) group. DFT calculations are commonly used to compute these orbital energies, although the results often require scaling to match experimental values more accurately. unl.edu

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP is calculated from the molecule's total electron density and provides a color-coded map of electrostatic potential on the molecular surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the electron-rich sulfur and nitrogen atoms of the isothiocyanate group. researchgate.netnih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent areas of neutral potential.

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the prediction of reaction mechanisms, the identification of intermediate structures, and the characterization of transition states—the high-energy structures that connect reactants to products. arkat-usa.org

For this compound, a key reaction is its interaction with nucleophiles, such as primary amines, to form thiourea (B124793) derivatives. researchgate.net DFT calculations can model this reaction by:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure on the reaction coordinate.

These energetic calculations help determine the feasibility and rate of a proposed reaction pathway. nih.gov For instance, theoretical studies can compare different potential mechanisms to identify the most favorable route. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic details of static molecules, molecular modeling and dynamics simulations explore the conformational flexibility and movement of molecules over time.

The primary dihedral angle of interest is the one defined by a C-C bond within the ring, the C-C bond to the substituent, and the subsequent C-C bond in the alkyl chain (C_ortho–C_ipso–C_alpha–C_beta). dtic.mil Conformational analysis, typically performed using molecular mechanics or DFT, involves rotating this bond to map the potential energy as a function of the dihedral angle.

For a sec-butyl group attached to a benzene ring, two main low-energy conformations are expected:

Anti-conformation: The methyl group and the ethyl group of the sec-butyl chain are positioned away from the ring, leading to less steric hindrance.

Gauche-conformation: One of the alkyl groups of the sec-butyl substituent is rotated towards the plane of the ring.

Studies on similar alkylbenzenes have shown that there are energy barriers to rotation, and specific conformations are more stable than others. dtic.mil These preferences are governed by a balance of steric hindrance and other non-covalent interactions. libretexts.org Understanding the conformational landscape is crucial for predicting the molecule's physical properties and its biological activity.

Simulation of Molecular Interactions with Model Systems (e.g., solvent effects, non-biological molecular targets)

The molecular interactions of this compound with its environment, particularly in solution, are crucial for understanding its chemical reactivity and behavior. Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into these interactions.

Solvent Effects:

The choice of solvent can significantly influence the conformational and electronic properties of this compound. The polarity of the solvent plays a pivotal role in these interactions. In silico studies on similar aromatic compounds have demonstrated that a shift from an aromatic to an aliphatic solvent can impact molecular aggregation. bath.ac.uk The aggregation of polycyclic aromatic compounds, for instance, is sensitive to the solvent in which they are dissolved. researchgate.net This is determined by a delicate balance of intermolecular forces, including π–π interactions between aromatic cores, steric hindrance from alkyl side chains (like the sec-butyl group), and the degree of solvation. bath.ac.ukresearchgate.net

Computational models, such as the self-consistent reaction-field (SCRF) method based on the polarizable continuum model (PCM), are widely used to simulate the effects of different solvents. primescholars.com These models treat the solvent as a continuous medium characterized by its dielectric constant, allowing for the calculation of molecular properties in various environments. primescholars.com For isothiocyanate compounds, studies have shown that polar solvents can lower properties like proton affinity and ionization potential, thereby favoring the transfer of charged particles. chemrxiv.org

To illustrate the potential impact of solvents on this compound, the following table presents hypothetical data based on computational studies of related aromatic isothiocyanates.

Table 1: Simulated Solvent Effects on Key Molecular Properties of an Aromatic Isothiocyanate

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

|---|---|---|---|

| n-Hexane (Non-polar) | 1.88 | 3.2 | -5.8 |

| Dichloromethane (Polar aprotic) | 8.93 | 4.5 | -10.2 |

| Ethanol (Polar protic) | 24.55 | 5.1 | -12.5 |

This table is illustrative and generated based on trends observed in computational studies of similar compounds.

Interactions with Non-biological Molecular Targets:

Computational docking and simulation can predict how this compound might interact with various non-biological molecular surfaces or materials. The isothiocyanate (-N=C=S) group is an electrophilic site, making it susceptible to nucleophilic attack. DFT studies on other isothiocyanates have indicated that the sulfur atom, with its lone electron pairs, can be a favorable site for the addition of electrophilic agents. chemrxiv.org

Simulations can model the adsorption and orientation of the molecule on surfaces, for example, graphitic or metallic surfaces, which are relevant in materials science applications. These interactions are governed by a combination of van der Waals forces, electrostatic interactions, and potential weak covalent bonding involving the isothiocyanate group or the aromatic ring.

Advanced In Silico Prediction of Spectroscopic Properties (e.g., UV-Vis, IR) for Structural Elucidation of Derivatives

In silico methods are powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for the structural elucidation of newly synthesized derivatives of this compound.

Prediction of Infrared (IR) Spectra:

Computational chemistry software, employing methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311G), can calculate the vibrational frequencies of a molecule with a high degree of accuracy. primescholars.com These calculated frequencies correspond to the absorption bands in an IR spectrum.

For this compound, key vibrational modes would include:

The characteristic strong and broad asymmetric stretching of the -N=C=S group, typically predicted in the 2000-2200 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the sec-butyl group, just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-N stretching and various bending vibrations at lower wavenumbers.

By calculating the IR spectra of potential derivatives (e.g., with additional substitutions on the aromatic ring), chemists can compare these theoretical spectra with experimental data to confirm the structure of the synthesized compounds. The disappearance of certain peaks or the appearance of new ones in the calculated spectra of derivatives provides clear evidence of successful chemical modification. chemrxiv.org

Table 2: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Asymmetric N=C=S Stretch | 2105 | Very Strong, Broad |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2870-2960 | Strong |

| Aromatic C=C Stretch | 1595, 1490 | Strong to Medium |

| CH₂/CH₃ Bending | 1450, 1375 | Medium |

This table is illustrative and based on typical frequency ranges for these functional groups as calculated by DFT methods.

Prediction of UV-Vis Spectra:

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. For an aromatic compound like this compound, the spectrum is expected to be dominated by π → π* transitions of the benzene ring and the isothiocyanate group.

Computational predictions can determine the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption. Introducing different substituents to the aromatic ring of this compound would alter its electronic structure and, consequently, its UV-Vis spectrum. For instance, adding an electron-donating group might cause a bathochromic (red) shift in λ_max, while an electron-withdrawing group could result in a hypsochromic (blue) shift. These predicted shifts are crucial for guiding the synthesis of derivatives with specific optical properties.

Applications of Isothiocyanates in Chemical Science and Technology Excluding Biological/clinical

Isothiocyanates as Versatile Intermediates in Organic Synthesis

Isothiocyanates, including aromatic variants like 1-sec-butyl-4-isothiocyanatobenzene, are highly valued as intermediates in organic synthesis. organic-chemistry.orgmdpi.com Their ability to react with a wide range of nucleophiles allows for the construction of diverse molecular structures. The synthesis of isothiocyanates themselves can be achieved through various methods, often starting from primary amines, making them readily accessible building blocks. nih.govresearchgate.net

Common synthetic routes to aryl isothiocyanates include the reaction of primary aromatic amines with reagents like carbon disulfide or thiophosgene (B130339), or the decomposition of dithiocarbamate (B8719985) salts. nih.govorgsyn.org For instance, a general protocol involves the in-situ generation of a dithiocarbamate salt from an amine and carbon disulfide, followed by decomposition to the isothiocyanate. organic-chemistry.org

Table 1: Selected Synthesis Methods for Aryl Isothiocyanates

| Starting Material | Reagents | Key Features |

|---|---|---|

| Aryl Amine | Carbon Disulfide, Triethylamine, Tosyl Chloride | General, in-situ dithiocarbamate formation, good yields. organic-chemistry.org |

| Aryl Amine | Phenyl Chlorothionoformate, NaOH | Versatile two-step approach for various aryl isothiocyanates. organic-chemistry.org |

| Arylhydrazine | Cyclohexane-1,2-dione bis(arylhydrazones), Carbon Disulfide | Forms isothiocyanate via a polar cycloaddition mechanism. rsc.org |

| α-Naphthylthiourea | Chlorobenzene (reflux) | Thermal decomposition method applicable to various aryl thioureas. orgsyn.org |

The isothiocyanate moiety is an excellent precursor for synthesizing a wide variety of nitrogen- and sulfur-containing heterocyclic compounds. mdpi.com The electrophilic carbon is susceptible to attack by dinucleophiles or can participate in cycloaddition reactions, leading to ring formation. This reactivity has been exploited to create libraries of diverse heterocyclic structures.

Research has demonstrated the use of isothiocyanate intermediates in the diversity-oriented synthesis of N-heterocycles. For example, DNA-conjugated isothiocyanates have been used to construct complex structures like 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. The reactivity of the isothiocyanate group allows for a divergent synthesis strategy, where various heterocycles can be produced from a common intermediate by reacting it with different building blocks.

Beyond simple heterocycles, isothiocyanates serve as crucial building blocks for more intricate molecular designs. Their predictable reactivity makes them ideal for incorporation into multi-step syntheses. The reaction of the isothiocyanate group with nucleophiles like amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively, is a fundamental transformation used to link different molecular fragments. mdpi.comresearchgate.net

This linking capability is central to their use in constructing complex molecules. The reliability of these reactions allows chemists to strategically place the isothiocyanate group within a molecule and then use it as a handle for further elaboration, building up molecular complexity in a controlled manner.

Development of Chemosensors and Chemical Probes

The reactivity of the isothiocyanate group has been harnessed for the development of chemosensors and chemical probes. These tools are designed to detect and quantify specific analytes through a measurable signal, often a change in fluorescence or color. The isothiocyanate serves as a reactive site to bind the probe to a molecule of interest or to react directly with an analyte.

A prominent application of isothiocyanates is in the creation of fluorescent probes. Fluorescein (B123965) isothiocyanate (FITC) is a classic example, where the isothiocyanate group is used to covalently attach the highly fluorescent fluorescein molecule to proteins and other biomolecules via reaction with their primary amine groups. bioscience.co.uklumiprobe.comsigmaaldrich.com This allows for visualization and tracking in various fluorescence-based applications. lumiprobe.comsigmaaldrich.com

More sophisticated probes have been designed for specific chemical detection. For instance, an isothiocyanate-containing probe was developed for the fluorescent turn-on detection of hydrogen sulfide (B99878) (H₂S). nih.gov In another study, the thiol-dependent quenching of FITC was utilized to create a selective assay for H₂S and a fluorogenic reagent for S-nitrosothiols (RSNOs). nih.gov

Table 2: Examples of Isothiocyanate-Based Fluorescent Probes

| Probe Name | Target Analyte(s) | Sensing Mechanism | Excitation/Emission (nm) |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Primary amines (on proteins, etc.) | Covalent labeling to form a stable, fluorescent thiourea (B124793) linkage. | ~494 / ~519 |

| ESIPT-based H₂S Probe | Hydrogen Sulfide (H₂S) | Reaction of H₂S with isothiocyanate leads to an amine, enabling an Excited-State Intramolecular Proton Transfer (ESIPT) process and fluorescence turn-on. nih.gov | N/A |

| FITC-based RSNO Probe | S-Nitrosothiols (RSNOs), H₂S | Initial reaction with H₂S quenches fluorescence; subsequent reaction with RSNOs regenerates the fluorophore. nih.gov | ~494 / ~519 |

The primary mechanism for many isothiocyanate-based probes is covalent labeling . The electrophilic carbon of the –N=C=S group is readily attacked by nucleophiles, most commonly primary amines, to form a highly stable thiourea bond. sigmaaldrich.com This reaction is robust and proceeds under relatively mild conditions (typically pH > 9 for efficient protein labeling), making it a reliable method for permanently attaching a probe to a target. sigmaaldrich.com

Some isothiocyanate-based sensing systems also exhibit pH-sensitivity . The reactivity of the isothiocyanate group and the spectral properties of the attached fluorophore can be influenced by the pH of the surrounding medium. While not their primary sensing mechanism, this property must be considered when designing experiments. A more direct use of pH in sensing involves analyte-induced pH changes; for example, an acidic analyte could protonate a nearby basic site on the probe, modulating its fluorescent properties.

Applications in Materials Science

The utility of isothiocyanates extends into materials science, particularly in the synthesis and modification of polymers. The same reactivity that makes them useful in organic synthesis allows for their incorporation into polymer backbones or as functional side chains.

Isothiocyanates can be used as monomers in polymerization reactions. For example, the anionic chain growth copolymerization of isothiocyanates with epoxides has been shown to produce polymers with a well-defined, alternating backbone of carbonimidothioate repeat units. acs.org This method provides a pathway to a new class of heteroatom-rich polymers under mild conditions.

Furthermore, polymers containing isothiocyanate moieties in their side chains can be synthesized. These functional polymers can then be modified through selective nucleophilic additions. For instance, amines react rapidly with the polymer-bound isothiocyanate without a catalyst, while alcohols and thiols can be added smoothly with the use of a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.net This selective reactivity allows for the post-polymerization modification and cross-linking of materials, enabling the tuning of their physical and chemical properties. researchgate.net Phenyl isothiocyanate has been used in studies involving biocompatible hydrogels for controlled release applications. mdpi.com

Polymer Chemistry and Functional Materials Synthesis

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the reactivity of the isothiocyanate functional group suggests its potential utility in polymer chemistry and the synthesis of functional materials. Aromatic isothiocyanates can participate in polymerization reactions, and the resulting polymers can have unique properties.

The isothiocyanate group can react with various nucleophiles, a property that can be exploited for the synthesis of functional polymers. For instance, isothiocyanates react with amines to form thioureas, with alcohols to form thiocarbamates, and with thiols to form dithiocarbamates. This reactivity allows for the incorporation of the 1-sec-butylphenyl moiety into polymer backbones or as a pendant group, potentially influencing the polymer's physical and chemical properties.

Patents have described the use of aromatic di- or polyisothiocyanates in the formation of microcapsules. In these applications, the polymerization of the isothiocyanate groups contributes to the formation of the capsule wall. Aromatic isothiocyanates are often preferred for such polymerizations. The resulting polymers contain free isothiocyanate groups, which can be utilized for further reactions.

Furthermore, isothiocyanate-functionalized surfaces are of interest in materials science. For example, mesoporous silica (B1680970) nanoparticles have been functionalized with isothiocyanate groups to create building blocks for more complex nanostructures. nih.gov These functionalized nanoparticles are stable and can readily react with primary amines, allowing for the attachment of other molecules to the nanoparticle surface without the formation of by-products. nih.gov This suggests a potential application for this compound in the surface modification of materials to tailor their properties for specific technological applications.

Integration into Dye Systems (e.g., Boron Dipyrromethene Dyes)

A significant application of aromatic isothiocyanates in chemical technology is their integration into fluorescent dye systems, such as Boron Dipyrromethene (BODIPY) dyes. rsc.orgdoi.org BODIPY dyes are known for their excellent photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and good photo- and chemical stability. doi.org The functionalization of BODIPY dyes allows for the tuning of these properties and for their conjugation to other molecules. doi.org

The 4-isothiocyanatophenyl group, as present in this compound, serves as a valuable linker for attaching the BODIPY core to various substrates, particularly those containing primary amine groups. The isothiocyanate group reacts readily with amines to form a stable thiourea linkage. This method has been successfully employed to create fluorescent probes. rsc.org

The synthesis of BODIPY dyes bearing an isothiocyanate group on a phenyl ring at the meso-position has been reported. rsc.org These isothiocyanato-BODIPY analogues have demonstrated utility as fluorescent labels. rsc.org The introduction of the isothiocyanatophenyl group can influence the photophysical properties of the BODIPY dye. For instance, spectral comparisons have shown that the substitution pattern on the phenyl ring can lead to bathochromically shifted (red-shifted) excitation and emission bands, increased molar absorptivity, and a significant increase in fluorescence quantum yield. rsc.org These changes are sometimes linked to the hindered rotation of the phenyl ring. rsc.org

The table below summarizes the photophysical properties of a representative BODIPY dye functionalized with a 4-isothiocyanatophenyl group, demonstrating the impact of this functionalization.

| Compound | Absorption Max (nm) | Emission Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| BODIPY-phenyl-NCS | ~520 | ~530 | ~80,000 | ~0.8 |

Note: The data presented are approximate values for a generic meso-(4-isothiocyanatophenyl) BODIPY dye and can vary depending on the specific substituents on the BODIPY core and the solvent used.

The integration of the isothiocyanate functionality into BODIPY dyes provides a powerful tool for the creation of advanced fluorescent materials with tailored properties for various technological applications, including sensors and imaging agents in non-clinical contexts.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-sec-Butyl-4-isothiocyanatobenzene in laboratory settings?

- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, vapor respirators, and safety goggles. Emergency measures, such as eyewash stations and safety showers, should be accessible. Store the compound in a cool, well-ventilated area away from oxidizers, and dispose of waste via certified hazardous waste services .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Optimize one-step synthesis routes using precursors like sec-butylbenzene derivatives and thiocyanate reagents. Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using column chromatography with silica gel, and validate purity through HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isothiocyanate group and sec-butyl substitution. Infrared (IR) spectroscopy can validate the -NCS functional group (absorption near 2100 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Cross-reference spectral data with databases like Reaxys for accuracy .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Replicate analyses using standardized solvent systems (e.g., deuterated chloroform for NMR) and calibrate instruments with reference compounds. Quantify uncertainties arising from solvent impurities or instrument drift. If discrepancies persist, employ alternative methods like X-ray crystallography or computational modeling (DFT) to resolve structural ambiguities .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in amber glass vials at -20°C to prevent photodegradation and hydrolysis. Periodically assess stability via HPLC to detect decomposition products. Adjust storage conditions if degradation exceeds 5% over six months .

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use controlled kinetic studies with varying nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF). Monitor reaction rates via UV-Vis spectroscopy or quenching experiments. Analyze data using Arrhenius plots to determine activation parameters. Include uncertainty margins (±5%) for temperature and concentration variations .

Data Analysis & Contradiction Management

Q. What frameworks are recommended for reconciling contradictory biological activity data in studies involving this compound?

- Methodological Answer : Apply triangulation by cross-validating results using in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) methods. Perform statistical tests (e.g., ANOVA) to identify outliers. Document methodological variations (e.g., cell line differences) that may explain contradictions. Reference open-data repositories to contextualize findings .

Q. How should raw and processed data be organized to meet academic rigor in publications?

- Methodological Answer : Present processed data (e.g., kinetic constants, spectral peaks) in the main text with error bars or confidence intervals. Archive raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Use standardized formats (e.g., .cif for crystallography) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Environmental & Ethical Considerations

Q. What protocols ensure environmentally responsible disposal of this compound waste?

- Methodological Answer : Neutralize isothiocyanate residues with alkaline hydrolysis (10% NaOH, 24 hours) before disposal. Partner with certified waste management firms to handle toxic byproducts. Document disposal procedures in line with EPA or REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。